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Compound of Interest

Compound Name: Angiogenin (108-122) (TFA)

Cat. No.: B15624142 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Angiogenin (108-122) (TFA). The information is presented in a question-and-answer format to

directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and what is its primary function?

A1: Angiogenin (108-122) is a peptide fragment derived from the C-terminal region of the full-

length Angiogenin (ANG) protein.[1] The full-length ANG is a potent inducer of angiogenesis,

the formation of new blood vessels.[2] However, the Angiogenin (108-122) fragment acts as an

inhibitor of the enzymatic and biological activities of the native Angiogenin protein.[3]

Q2: My cells are showing unexpected toxicity or altered growth in the presence of Angiogenin
(108-122) (TFA). What could be the cause?

A2: The trifluoroacetate (TFA) salt, a remnant from the peptide synthesis and purification

process, can be a significant confounding factor in cell-based assays. TFA can alter the pH of

your culture medium and has been reported to have direct effects on cell viability and

proliferation. It is crucial to consider the potential effects of TFA in your experiments.

Q3: How can I remove TFA from my Angiogenin (108-122) peptide?
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A3: Several methods can be used to remove or exchange the TFA counter-ion. The most

common methods are:

Lyophilization with HCl: This involves dissolving the peptide in a dilute HCl solution and then

lyophilizing (freeze-drying) it. This process is repeated several times to replace the TFA ions

with chloride ions.

Ion-exchange chromatography: This method separates the peptide from the TFA salt based

on charge.

Reverse-phase HPLC: Using a modified mobile phase containing a different acid, such as

acetic acid, can also facilitate the exchange of TFA.

Q4: What are appropriate negative controls for my Angiogenin (108-122) experiments?

A4: A robust negative control is essential to ensure that the observed effects are specific to the

Angiogenin (108-122) peptide sequence. An ideal negative control is a scrambled peptide. This

peptide should have the same amino acid composition as Angiogenin (108-122) but in a

randomized sequence.

Angiogenin (108-122) Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-

Arg-Arg

Example Scrambled Sequence Generation: A scrambled version can be generated using a

random sequence generator, ensuring it has no significant homology to other known

proteins. A possible scrambled sequence could be: Arg-Leu-Gly-Gln-Val-Phe-Pro-Ser-Asn-

His-Ile-Glu-Asp-Leu-Arg. It is recommended to perform a BLAST search to confirm the

scrambled sequence does not have unintended biological activity.

Q5: What are suitable positive controls for my experiments?

A5: The choice of a positive control will depend on the specific assay you are performing.

For angiogenesis inhibition assays: A well-characterized inhibitor of angiogenesis, such as

Suramin or Bevacizumab, can be used.
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For cell migration inhibition assays: A general inhibitor of cell migration, such as Cytochalasin

D, could be used.

To demonstrate the effect of the full-length protein: Recombinant full-length Angiogenin can

be used to induce the biological effect that you expect the (108-122) fragment to inhibit.

Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Angiogenesis in
a Tube Formation Assay

Possible Cause Troubleshooting Step

Peptide Degradation

Ensure proper storage of the peptide at -20°C or

-80°C. Avoid repeated freeze-thaw cycles.

Reconstitute the peptide in a sterile, appropriate

solvent just before use.

Incorrect Peptide Concentration

Perform a dose-response experiment to

determine the optimal inhibitory concentration of

Angiogenin (108-122).

Sub-optimal Assay Conditions

Ensure endothelial cells are healthy and at a low

passage number. Matrigel or other basement

membrane extracts should be properly thawed

and plated to form a uniform gel.

TFA Interference

If not already done, perform TFA removal from

your peptide stock. Run a control with TFA salt

alone to assess its effect on tube formation.

Issue 2: High Background in Cell Migration/Invasion
Assays
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Possible Cause Troubleshooting Step

Chemoattractant Concentration Too High

Optimize the concentration of the

chemoattractant (e.g., serum, growth factors) in

the lower chamber of the transwell plate to

create a suitable gradient.

Incubation Time Too Long
Reduce the incubation time to minimize random

cell migration.

Cell Seeding Density Too High
Optimize the number of cells seeded in the

upper chamber to avoid overcrowding.

Non-specific Peptide Effects
Use a scrambled peptide as a negative control

to confirm the specificity of the inhibition.

Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your

experiments. You should populate these with your own experimental results.

Table 1: Dose-Response of Angiogenin (108-122) on Endothelial Tube Formation

Concentration of
Angiogenin (108-122) (µM)

Total Tube Length (µm) Number of Junctions

0 (Control)

1

10

50

100

Table 2: Effect of Angiogenin (108-122) on Endothelial Cell Migration
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Treatment Number of Migrated Cells % Inhibition

Vehicle Control 0%

Angiogenin (108-122) [Optimal

Concentration]

Scrambled Peptide [Optimal

Concentration]

Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay

Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight at 4°C. Pre-

cool pipette tips and a 96-well plate at -20°C.

Coating: Add 50 µL of thawed Matrigel to each well of the pre-cooled 96-well plate. Incubate

at 37°C for 30-60 minutes to allow for solidification.

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free

media. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.

Treatment: Add Angiogenin (108-122) at various concentrations to the respective wells.

Include vehicle and scrambled peptide controls.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

Analysis: Visualize tube formation using a microscope. Quantify the total tube length, number

of junctions, and number of loops using image analysis software.

Protocol 2: Transwell Cell Migration Assay
Preparation: Rehydrate the inserts of a transwell plate (8 µm pore size) with serum-free

media.

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or a specific

growth factor) to the lower chamber.
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Cell Seeding: Harvest and resuspend cells in serum-free media. Add the cell suspension

(e.g., 1 x 10^5 cells) to the upper chamber of the transwell insert.

Treatment: Add Angiogenin (108-122) or control peptides to the upper chamber with the

cells.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

Analysis: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix

and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet). Count

the number of migrated cells in several fields of view under a microscope.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant

to Angiogenin (108-122) studies.
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Caption: Angiogenin signaling pathway and proposed inhibition by Angiogenin (108-122).
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Caption: General experimental workflow for studying Angiogenin (108-122) (TFA).
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Caption: A logical troubleshooting workflow for Angiogenin (108-122) experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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